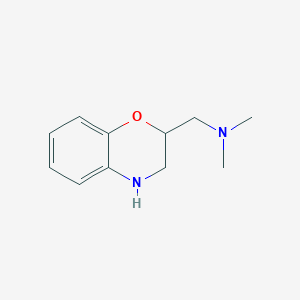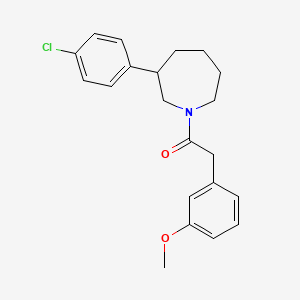
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential medical applications.
科学的研究の応用
Environmental Pollution and Toxicology
Benzophenone-type UV Filters : Studies on benzophenone derivatives, such as benzophenone-4, focus on their widespread use in consumer products as UV filters and the associated environmental and health concerns. For example, Gao et al. (2015) measured benzophenone-type UV filters in urine samples from Chinese young adults, indicating widespread exposure to these chemicals. This research emphasizes the need for monitoring and evaluating the health implications of chemical exposure from everyday products (Gao et al., 2015).
Pharmacokinetics and Drug Metabolism
Metabolism of Novel Compounds : The study of the absorption, metabolism, and excretion of novel compounds, such as RWJ-333369, provides insights into how new drugs are processed by the human body. Mannens et al. (2007) detailed the pharmacokinetics of RWJ-333369, highlighting the importance of understanding metabolic pathways for drug development and safety assessment (Mannens et al., 2007).
Exposure to Environmental Chemicals
Persistent Organic Pollutants : Research on persistent organic pollutants, such as DDT and its metabolite DDE, explores the health implications of long-term environmental exposure. Studies have investigated the association between maternal serum levels of DDE and reproductive outcomes, providing evidence of the potential risks associated with chemical exposure (Longnecker et al., 2001).
Chemical Safety and Toxicity
Chemical Intoxications : Case studies on intoxications with novel psychoactive substances, such as 25C-NBOMe, highlight the dangers of unregulated chemical use and the need for medical awareness and diagnostic capabilities to address such emergencies (Poklis et al., 2014).
特性
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-25-20-7-4-5-16(13-20)14-21(24)23-12-3-2-6-18(15-23)17-8-10-19(22)11-9-17/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITNERMWRRKRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(3-methoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

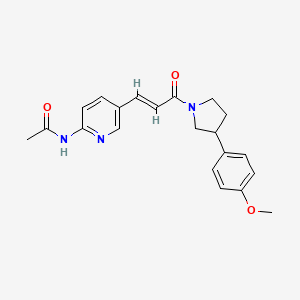
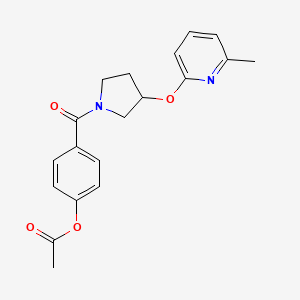
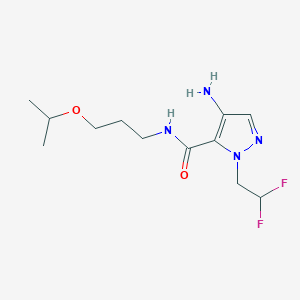
![2-(3-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2731809.png)
![5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731811.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2731812.png)
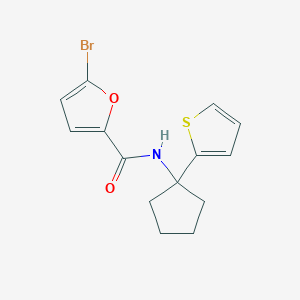
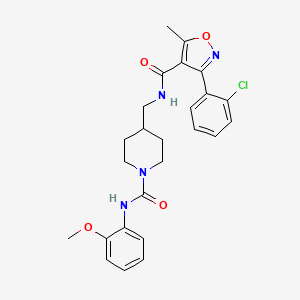
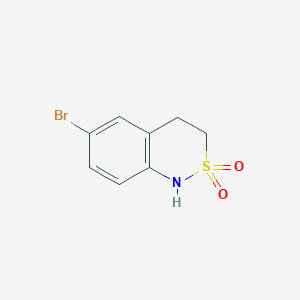
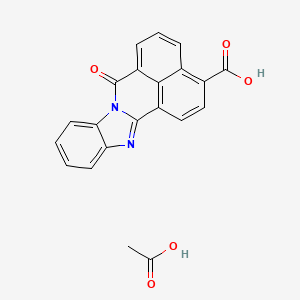
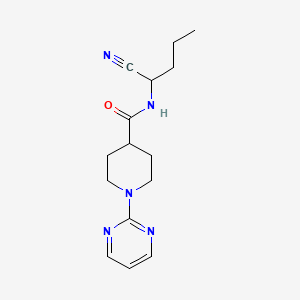
![6-(4-fluorophenyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731825.png)

